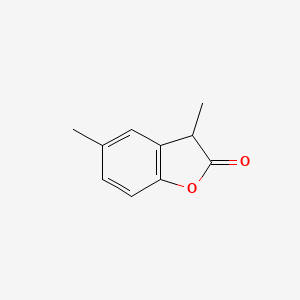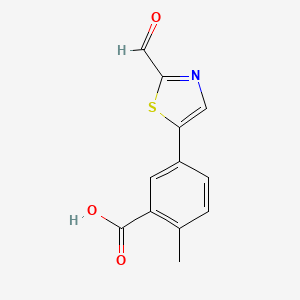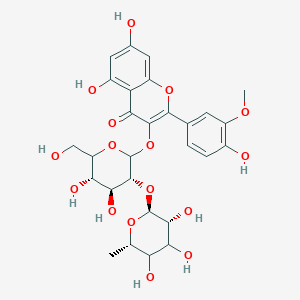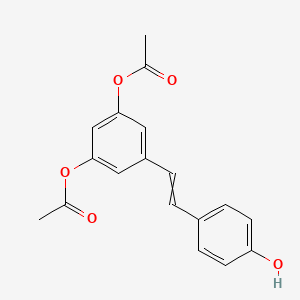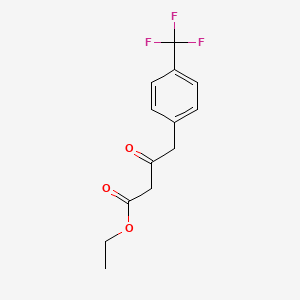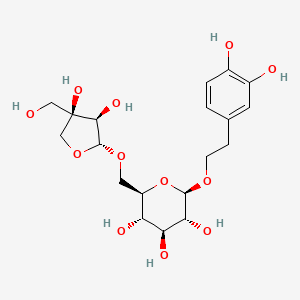
Cuneataside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuneataside C is a phenolic glycoside compound with the molecular formula C19H28O12 and a molecular weight of 448.4 g/mol . It is primarily isolated from the stem of Sargentodoxa cuneata, a plant known for its medicinal properties . This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Cuneataside C involves the extraction from natural sources, particularly the stem of Sargentodoxa cuneata. The extraction process typically includes the use of methanol as a solvent, followed by column chromatography for purification
Análisis De Reacciones Químicas
Types of Reactions
Cuneataside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of phenolic hydroxyl groups and glycosidic linkages in its structure .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield quinones, while reduction reactions can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Cuneataside C has a wide range of scientific research applications:
Pharmacological Research: It is used as a reference standard in pharmacological studies to investigate its potential therapeutic effects.
Neurodegenerative Diseases: Studies have shown that this compound can upregulate nerve growth factor secretion, making it a potential candidate for treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Anti-inflammatory and Antioxidant Activities: The compound exhibits significant anti-inflammatory and antioxidant properties, which are beneficial in treating various inflammatory conditions.
Antimicrobial Activity: This compound has demonstrated antimicrobial activity against Gram-positive organisms like Staphylococcus aureus and Micrococcus epidermidis.
Mecanismo De Acción
The mechanism of action of Cuneataside C involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to various pharmacological outcomes. For example, its ability to upregulate nerve growth factor secretion is mediated through the activation of specific signaling pathways in neuronal cells .
Comparación Con Compuestos Similares
Cuneataside C is part of a group of phenolic glycosides isolated from Sargentodoxa cuneata. Similar compounds include:
- Cuneataside A
- Cuneataside B
- Cuneataside D
- Cuneataside E
These compounds share structural similarities but differ in their specific glycosidic linkages and phenolic substituents . This compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties.
Propiedades
Fórmula molecular |
C19H28O12 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H28O12/c20-7-19(27)8-30-18(16(19)26)29-6-12-13(23)14(24)15(25)17(31-12)28-4-3-9-1-2-10(21)11(22)5-9/h1-2,5,12-18,20-27H,3-4,6-8H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 |
Clave InChI |
LBHKVQMODMELAS-OTCFHACESA-N |
SMILES isomérico |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O |
SMILES canónico |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


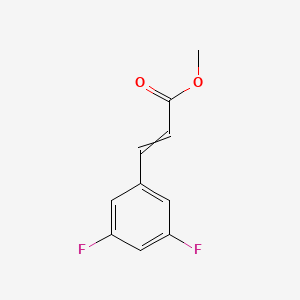
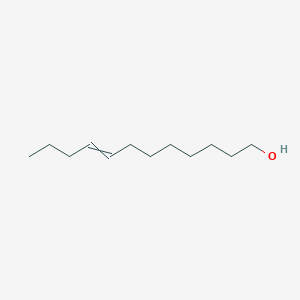
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
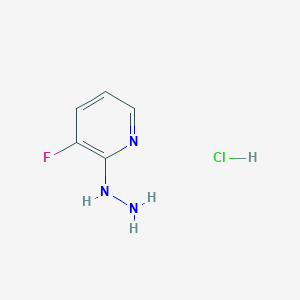
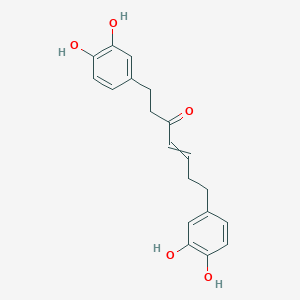
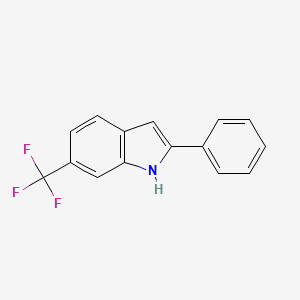
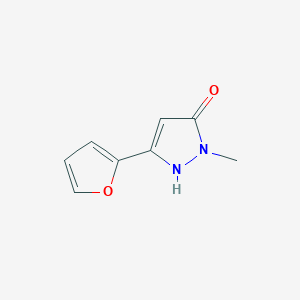
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
